3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol
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Overview
Description
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of amino groups at the 4 and 6 positions of the triazine ring and a propanol group attached to the amino group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol typically involves the substitution of chloride ions in cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with 4,6-diamino-1,3,5-triazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to improve the yield and purity of the product while reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, potentially disrupting their normal function. This interaction can inhibit the growth of microorganisms, making the compound useful as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol
Ammelin: 2,4-Diamino-1,3,5-triazin-6-one
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: A derivative with similar structural features
Uniqueness
3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol is unique due to the presence of the propanol group, which can enhance its solubility and reactivity compared to other triazine derivatives. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
91313-29-0 |
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Molecular Formula |
C6H12N6O |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-1-ol |
InChI |
InChI=1S/C6H12N6O/c7-4-10-5(8)12-6(11-4)9-2-1-3-13/h13H,1-3H2,(H5,7,8,9,10,11,12) |
InChI Key |
LETMOHPMBKYRPT-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC1=NC(=NC(=N1)N)N)CO |
Origin of Product |
United States |
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